molecular formula C14H11FO2 B1532663 3-(3-Fluoro-4-methylphenyl)benzoic acid CAS No. 885964-56-7

3-(3-Fluoro-4-methylphenyl)benzoic acid

Cat. No.: B1532663
CAS No.: 885964-56-7
M. Wt: 230.23 g/mol
InChI Key: VEWZKMNALHTVOT-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methylphenyl)benzoic acid” is a benzoic acid derivative with a molecular weight of 230.24 . It is also known as FMBA. It has gained significant attention in the scientific community due to its various potential applications in fields such as medicine, agriculture, and material science.


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11FO2 . The structure includes a benzene ring with a fluoro group at the 3rd position and a methyl group at the 4th position .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 275.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.0±0.3 cm³ .

Scientific Research Applications

Physicochemical Properties and Metabolic Fate

Studies have explored the physicochemical properties and metabolic fate of substituted benzoic acids, including 3-(3-Fluoro-4-methylphenyl)benzoic acid derivatives. For instance, research on substituted benzoic acids has shown that phase II glucuronidation or glycine conjugation reactions dominate the metabolism of these compounds in rats. This suggests that the metabolic fate of such compounds can be classified according to a simple set of physicochemical rules, potentially offering insights into drug-metabolizing enzyme active sites and basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

Fluorescence Probes and Detection

Fluorescein derivatives, including those related to benzoic acid moieties, have been synthesized and studied for their fluorescence properties. The research demonstrated that the fluorescence properties of fluorescein derivatives are controlled by a photoinduced electron transfer (PET) process, indicating the potential for designing functional fluorescence probes for detecting specific biomolecules or conditions, such as singlet oxygen (Tanaka et al., 2001).

Catalytic and Chemical Transformations

The catalytic and chemical transformations involving benzoic acids have been extensively studied. For example, the palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids, including benzoic acids, have been achieved via a C-H activation/C-C coupling sequence. This demonstrates the versatility of benzoic acids in synthetic chemistry and their potential applications in organic synthesis and material science (Giri et al., 2007).

Environmental and Analytical Applications

Benzoic acid derivatives have also been used to investigate environmental and analytical applications. For instance, the anaerobic transformation of phenol to benzoate via para-carboxylation has been studied using fluorinated analogues, elucidating mechanisms of transformation and potential environmental implications (Genthner et al., 1989).

Safety and Hazards

“3-(3-Fluoro-4-methylphenyl)benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZKMNALHTVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680146
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-56-7
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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